Dansyl chloride-13C2

Description

Historical Context of Dansyl Chloride as a Derivatization Reagent in Research

Dansyl chloride, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl chloride, has a long and significant history as a derivatization reagent in biochemical research. wikipedia.org Its introduction provided a highly sensitive method for labeling primary and secondary amino groups, which was a crucial development for early efforts in protein sequencing and amino acid analysis. wikipedia.org

Historically, one of the primary applications of dansyl chloride was in the determination of N-terminal amino acids of proteins and peptides. The reagent reacts with the free alpha-amino group at the N-terminus of a polypeptide chain. After this labeling reaction, the protein is hydrolyzed, breaking the peptide bonds. The dansyl group remains attached to the original N-terminal amino acid, forming a stable, highly fluorescent sulfonamide adduct. wikipedia.org This fluorescent dansyl-amino acid could then be identified using chromatographic techniques, providing a key piece of information for sequencing the protein.

The utility of dansyl chloride stems from several advantageous properties. The dansyl group is highly fluorescent, allowing for very sensitive detection of the derivatized molecules. researchgate.netresearchgate.net Additionally, the derivatization process makes polar molecules like amino acids more hydrophobic, which improves their separation in reverse-phase high-performance liquid chromatography (HPLC). nih.govnih.gov Beyond protein sequencing, its application expanded to the broader analysis of any molecule containing primary or secondary amine groups, such as biogenic amines and polyamines, in various biological and food samples. nih.gov This robust and versatile nature cemented dansyl chloride's role as a fundamental tool in analytical biochemistry long before the advent of modern isotopic labeling techniques. researchgate.net

Rationale for 13C Isotopic Labeling in Dansyl Chloride for Enhanced Research Applications

The incorporation of stable isotopes, specifically carbon-13 (¹³C), into the dansyl chloride molecule represents a significant advancement in its application as a derivatization reagent, particularly for quantitative analysis using mass spectrometry (MS). nih.gov The rationale for using ¹³C labeling is rooted in the need for precise and accurate quantification in complex biological samples, a challenge that standard analytical methods often struggle to overcome. nih.gov

The primary advantage of using Dansyl chloride-13C2 is its function as an ideal internal standard in differential chemical isotopic labeling (CIL) workflows. springernature.comnih.gov In this approach, two comparative samples (e.g., a control and a treated sample) are derivatized separately—one with the unlabeled ("light," ¹²C) dansyl chloride and the other with the ¹³C-labeled ("heavy") version. nih.govresearchgate.net The samples are then mixed. nih.gov In the mass spectrometer, the "light" and "heavy" derivatized versions of the same analyte will have a known mass difference (in this case, 2 Daltons due to the two ¹³C atoms) but will co-elute during chromatography and exhibit nearly identical ionization efficiency. nih.govnih.gov

This co-elution and co-ionization minimize variations that can occur between separate analytical runs, such as fluctuations in instrument sensitivity or matrix effects. nih.gov The relative quantities of an analyte in the two original samples can be determined with high precision by simply measuring the ratio of the peak intensities of the "heavy" and "light" isotopic pairs in the mass spectrum. nih.govresearchgate.net

Furthermore, ¹³C labeling provides several other benefits:

Enhanced Signal and Sensitivity: Dansylation itself can increase the electrospray ionization (ESI) signal of derivatized molecules by one to three orders of magnitude. nih.govresearchgate.net The use of isotopic labeling ensures that this enhancement is applied consistently, improving the detection of low-abundance metabolites. researchgate.net

Improved Chromatographic Properties: Derivatization with dansyl chloride alters the properties of polar metabolites, allowing them to be better retained and separated on common reversed-phase chromatography columns. nih.govresearchgate.net The ¹³C label does not affect this chromatographic behavior, ensuring the isotopic pair behaves identically. nih.gov

Confident Metabolite Identification: The presence of a distinct isotopic peak pair with a known mass difference aids in the confident identification of derivatized analytes within a complex mixture. nih.gov

The synthesis of ¹³C-dansyl chloride is a straightforward process, making this powerful quantitative technique accessible for widespread use. nih.govresearchgate.net

Overview of Contemporary Research Domains Utilizing Dansyl Chloride-13C2

Dansyl chloride-13C2, in conjunction with its ¹²C counterpart, has become a powerful tool in several key areas of modern "omics" research, primarily driven by its utility in quantitative mass spectrometry. The main domains of application are metabolomics and proteomics, where it enables comprehensive and accurate profiling of specific classes of molecules.

Metabolomics: This is arguably the most significant area of application for ¹³C-dansyl chloride. Researchers use differential isotopic labeling to perform quantitative profiling of the metabolome, focusing on compounds with amine and phenolic hydroxyl groups. springernature.comnih.gov This method can be used to compare the relative concentration changes of hundreds or even thousands of metabolites between different sample groups, such as diseased versus healthy individuals. nih.gov By identifying key metabolites that are altered, researchers can uncover biomarkers for disease diagnosis or gain insights into biological mechanisms. nih.gov For example, this technique has been successfully applied to analyze metabolites in human urine, serum, and saliva. nih.govnih.govnih.gov

Proteomics: While historically used for N-terminal sequencing, dansyl chloride is finding renewed use in proteomics. nih.gov Isotopic labeling with dansyl chloride can improve the ionization efficiency and fragmentation of peptides in mass spectrometry, leading to better protein identification and sequence coverage. nih.gov By labeling peptide samples with "light" and "heavy" dansyl chloride, researchers can perform relative quantification of proteins, which is crucial for understanding changes in protein expression under different conditions.

Clinical and Biomarker Discovery: The high precision and accuracy of the dansylation isotope labeling method make it exceptionally well-suited for biomarker discovery. nih.gov It has been used to identify potential biomarkers for conditions such as mild cognitive impairment and kidney disease by analyzing changes in the salivary and serum metabolomes. researchgate.netnih.gov The ability to quantify a large number of metabolites simultaneously provides a comprehensive snapshot of the metabolic state associated with a particular condition. researchgate.net

The table below summarizes the primary research applications of Dansyl chloride-13C2.

| Research Domain | Specific Application | Key Advantages |

| Metabolomics | Quantitative profiling of amine- and phenol-containing metabolites | High precision, broad coverage, enhanced sensitivity nih.govnih.gov |

| Biomarker discovery from biological fluids (urine, serum, saliva) | Accurate relative quantification, identification of metabolic changes nih.govnih.gov | |

| Proteomics | Relative quantification of proteins and peptides | Improved ionization and fragmentation, better sequence coverage nih.gov |

| Clinical Research | Identification of disease-specific metabolic signatures | High-throughput analysis, reliable quantification for diagnostics researchgate.net |

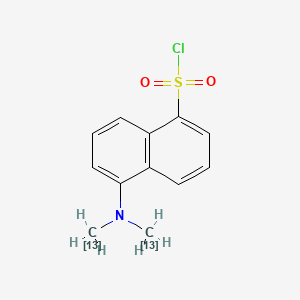

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClNO2S |

|---|---|

Molecular Weight |

271.73 g/mol |

IUPAC Name |

5-[di((113C)methyl)amino]naphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1+1,2+1 |

InChI Key |

XPDXVDYUQZHFPV-ZDOIIHCHSA-N |

Isomeric SMILES |

[13CH3]N([13CH3])C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dansyl Chloride 13c2

Strategies for ¹³C Isotope Incorporation into the Dansyl Moiety

The fundamental strategy for producing Dansyl chloride-13C2 involves the introduction of two ¹³C atoms into the dimethylamino group of the dansyl structure. This specific placement is advantageous because it does not alter the reactivity of the sulfonyl chloride group, which is essential for its function as a labeling reagent for primary and secondary amines. acs.org

The most common and effective method for this isotopic incorporation is through the use of a ¹³C-labeled methylating agent. The synthesis starts with a non-labeled precursor molecule, which is then alkylated using a reagent containing two ¹³C atoms. Specifically, the synthesis utilizes [¹³C₂]dimethyl sulfate (B86663) or a similar methyl-sulfate-13C2 reagent to introduce the isotopically labeled methyl groups onto the amino group of a naphthalene (B1677914) derivative. google.com This approach ensures that the final Dansyl chloride-13C2 molecule has a precise mass shift compared to its unlabeled (¹²C) counterpart, which is crucial for its application in differential isotope labeling techniques. nih.gov

Precursor Synthesis and ¹³C Enrichment Techniques

The key precursor for the final synthesis step is 5-(dimethylamino-¹³C₂)naphthalene-1-sulfonic acid, also referred to as dansyl acid-¹³C₂ or red sulfonic acid-¹³C₂. google.com The synthesis of this precursor is the step where the isotopic enrichment occurs.

The process begins with 1-Naphthylamine-5-sulfonic acid. This starting material is reacted with a ¹³C-enriched methylating agent, such as methyl-sulfate-¹³C₂, in an aqueous solution containing sodium bicarbonate. google.com The sodium bicarbonate acts as a base to facilitate the methylation of the primary amine on the naphthalene ring. This reaction yields the desired ¹³C₂-labeled dansyl acid. The isotopic abundance of the final product is directly dependent on the enrichment of the methylating agent used; commercially available reagents often provide an isotopic abundance of 99 Atom % ¹³C. google.com

Reaction Pathways and Optimization for Dansyl Chloride-¹³C₂ Formation

The conversion of dansyl acid-¹³C₂ to Dansyl chloride-¹³C₂ involves the chlorination of the sulfonic acid group. Modern synthetic methods have been optimized for safety, yield, and convenience, particularly for laboratory-scale reactions. google.com

The general pathway involves dissolving the precursor, dansyl acid-¹³C₂, in an anhydrous aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. google.com The solution is cooled, typically to 0°C, under an inert atmosphere (e.g., nitrogen). A catalyst, such as anhydrous N,N-dimethylformamide (DMF), is added, followed by the dropwise addition of a chlorinating agent. google.com Common chlorinating agents used in this synthesis include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.com

After the addition of the chlorinating agent, the reaction mixture is heated to a temperature between 30-70°C for 2-5 hours to ensure the completion of the reaction. google.com This method is considered safer and more convenient than older techniques that used solid phosphorus pentachloride or large amounts of highly toxic phosphorus oxychloride. google.comwikipedia.org Optimization of the reaction involves the careful selection of the solvent and chlorinating agent, as detailed in the following table based on experimental findings. google.com

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

| Precursor | Dansyl acid-¹³C₂ (0.5g) | Dansyl acid-¹³C₂ (0.5g) | Dansyl acid-¹³C₂ (0.5g) | Dansyl acid-¹³C₂ (0.5g) |

| Solvent | Anhydrous Dichloromethane (20ml) | Anhydrous Dichloromethane (20ml) | Anhydrous Tetrahydrofuran (20ml) | Anhydrous Tetrahydrofuran (20ml) |

| Chlorinating Agent | Thionyl chloride (2ml) | Oxalyl chloride (2.4ml) | Thionyl chloride (2ml) | Oxalyl chloride (2.4ml) |

| Catalyst | Anhydrous DMF (0.5ml) | Anhydrous DMF (0.5ml) | Anhydrous DMF (0.5ml) | Anhydrous DMF (0.5ml) |

| Reaction Temp. | 60°C | 60°C | 65°C | 55°C |

| Reaction Time | 4 hours | 4 hours | 4 hours | 4 hours |

| Crude Product Yield | 0.61g | 0.59g | 0.55g | 0.53g |

This table is generated based on data from a synthesis method patent. google.com

Purification and Isotopic Purity Characterization Methodologies

Following the reaction, a multi-step workup and purification process is employed to isolate the pure Dansyl chloride-¹³C₂. The solvent and excess chlorinating agent are first removed via reduced-pressure distillation. The residue is then treated with ice water, and the pH is adjusted to 5-7 using sodium bicarbonate. google.com

The product is extracted from the aqueous mixture using an organic solvent such as dichloromethane or diethyl ether. The combined organic phases are washed with water and saturated salt water, then dried over anhydrous magnesium sulfate. After filtering and concentrating the solution, the crude product is obtained. google.com

Final purification is achieved using silica (B1680970) gel column chromatography. The crude product is loaded onto a silica gel column (300-500 mesh), with a weight ratio of silica gel to crude product between 20:1 and 50:1. The product is eluted using a mixed solvent system, typically petroleum ether and ethyl acetate (B1210297) in a volume ratio ranging from 8:1 to 12:1. google.com The fractions are monitored by Thin-Layer Chromatography (TLC). The fractions containing the pure product are combined and concentrated to yield the final isotopic labeling Dansyl chloride-¹³C₂. google.com This purification method has been shown to yield a product with a chemical purity greater than 98% and an isotopic abundance of 99 Atom % ¹³C. google.com Characterization of the final product to confirm its structure and isotopic purity typically involves techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Considerations for Scalable Synthesis in Research Contexts

For research applications, the scalability of a synthesis is a crucial factor. The described methodology using thionyl chloride or oxalyl chloride in a solvent like dichloromethane offers significant advantages for scaling up or down compared to older solid-state reaction methods. google.com The use of a solvent ensures that reactants are well-mixed, which is particularly important for micro or semi-micro scale reactions, preventing localized side reactions and improving yield. google.com

Spectroscopic Applications of Dansyl Chloride 13c2 in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of ¹³C isotopes into the dansyl moiety enhances its utility in NMR spectroscopy. The ¹³C nucleus is NMR-active, and its presence at specific, enriched sites allows for a range of specialized experiments that are not feasible with the natural abundance (~1.1%) of ¹³C.

The strategic placement of ¹³C labels in Dansyl chloride-13C2 provides a distinct advantage in molecular structure elucidation. When this reagent is used to derivatize target molecules, the ¹³C-enriched centers serve as sensitive probes. Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish direct and long-range correlations between protons and the labeled carbons, respectively.

For complex natural products or metabolites that have been uniformly ¹³C labeled through biosynthetic pathways, derivatization with unlabeled Dansyl chloride can aid in identification. Conversely, using Dansyl chloride-13C2 to label an unlabeled analyte introduces specific, high-intensity ¹³C signals that can be unambiguously assigned. More advanced experiments, such as ¹³C-¹³C COSY, can be employed if the analyte itself is also ¹³C-enriched, allowing for the tracing of the complete carbon skeleton by observing correlations between adjacent ¹³C nuclei. nih.gov This approach is invaluable for piecing together molecular fragments, especially when heteroatoms interrupt the carbon chain. nih.gov

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is directly influenced by the molecule's conformation. d-nb.info Isotopic labeling with ¹³C allows for the precise measurement of these chemical shifts at the labeled positions within the dansyl group. Changes in the conformation of the analyte to which the dansyl group is attached can induce alterations in the spatial arrangement of nearby atoms and functional groups, leading to measurable changes in the ¹³C chemical shifts of the label.

This sensitivity can be exploited to study conformational changes upon ligand binding, protein folding, or changes in solvent conditions. By monitoring the ¹³C signals of the dansyl-13C2 tag, researchers can infer conformational states and transitions of the parent molecule, providing insights into its three-dimensional structure in solution. d-nb.info

NMR relaxation measurements provide powerful insights into molecular dynamics on a picosecond to second timescale. utoronto.ca By incorporating ¹³C labels, one can measure the relaxation parameters of specific nuclei within a molecule. Key parameters include the spin-lattice (T₁) relaxation time, the spin-spin (T₂) relaxation time, and the heteronuclear Nuclear Overhauser Effect (NOE). utoronto.ca

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration or purity of a substance. ox.ac.uk Its accuracy relies on comparing the integrated signal intensity of an analyte with that of a certified internal standard of known concentration. sigmaaldrich.com Dansyl chloride-13C2 can be used to synthesize ¹³C-labeled internal standards for qNMR analysis.

For a compound to be an effective internal standard, it must have at least one signal that is well-resolved from the analyte signals, be chemically inert, and have a known purity and concentration. ox.ac.uksigmaaldrich.com A ¹³C-labeled standard, synthesized using Dansyl chloride-13C2, offers distinct advantages. The ¹³C signals are sharp and appear in a spectral region that can be free from overlap with the analyte's ¹H or ¹³C signals, especially in complex mixtures. researchgate.net By adding a precisely weighed amount of a ¹³C-dansylated standard to a sample, the concentration of an unlabeled analyte (either dansylated or not) can be determined with high accuracy and precision by comparing their respective signal integrals. sigmaaldrich.com

| qNMR Parameter | Requirement for Accurate Quantification | Role of Labeled Internal Standard |

| Signal Resolution | Analyte and standard signals must not overlap. | ¹³C signals of the labeled standard are often in a clear spectral region. |

| Concentration | The concentration of the internal standard must be known accurately. | The standard is a certified reference material or is precisely weighed. sigmaaldrich.com |

| Relaxation Delay | Must be sufficiently long (typically 5-7 times T₁) for full relaxation. | The T₁ of the standard's ¹³C nuclei must be known to set optimal parameters. |

| Signal-to-Noise | A high signal-to-noise ratio (>250:1) is needed for integration errors <1%. ox.ac.uk | ¹³C enrichment in the standard provides a strong signal. |

Mass Spectrometry (MS) Applications

The primary and most widespread application of Dansyl chloride-13C2 is in mass spectrometry, where it serves as a "heavy" isotopic labeling reagent. This enables highly accurate and sensitive quantification of a wide range of molecules, particularly in the field of metabolomics.

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for absolute quantification. The technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. The ratio of the signal intensity of the natural ("light") analyte to the labeled ("heavy") internal standard is then measured by MS.

Dansyl chloride-13C2 is used in a differential labeling approach. nih.govresearchgate.net A sample containing the analytes of interest (e.g., a biological extract) is derivatized with natural ("light") ¹²C-Dansyl chloride. A separate standard mixture containing known concentrations of the target analytes is derivatized with "heavy" ¹³C-Dansyl chloride. The two samples are then mixed and analyzed by LC-MS. springernature.com

Because the light and heavy dansylated analytes are chemically identical, they co-elute during liquid chromatography, eliminating variations caused by matrix effects or ion suppression. nih.govresearchgate.net In the mass spectrometer, they appear as a pair of peaks separated by a mass difference corresponding to the number of ¹³C labels (in this case, 2 Da). The ratio of the peak intensities allows for precise calculation of the analyte's concentration in the original sample. springernature.com This method has been successfully used to quantify dozens of metabolites simultaneously in complex biological samples like human urine. nih.gov For instance, one study reported the absolute quantification of 93 different metabolites with concentrations ranging from 30 nM to 2,510 µM. nih.govresearchgate.net

| Feature | Benefit in IDMS | Research Finding |

| Differential Labeling | Allows for accurate relative and absolute quantification by comparing two samples (e.g., control vs. disease). springernature.com | Used to compare metabolite variations in individual urine samples. nih.gov |

| Co-elution | Light (¹²C) and heavy (¹³C) labeled forms have identical chromatographic behavior, minimizing quantification errors. nih.govresearchgate.net | No isotopic effect was observed on reversed-phase liquid chromatography separation. nih.gov |

| Signal Enhancement | Dansylation significantly improves the ionization efficiency and ESI-MS signal of many small molecules. nih.govresearchgate.net | Labeling provides a 1-3 order of magnitude enhancement in ESI signal over underivatized molecules. nih.govresearchgate.net |

| Multiplexing | Enables the simultaneous quantification of all reactive molecules (amines, phenols) in a single run. | A library of 121 dansylated standards was used to quantify 93 metabolites in a urine sample. nih.gov |

Differential Isotope Labeling Mass Spectrometry (DIL-MS) for Comparative Quantification

Differential Isotope Labeling Mass Spectrometry (DIL-MS) using the 12C/13C-Dansyl chloride pair is a powerful technique for accurate comparative quantification of metabolites, particularly those containing primary amine, secondary amine, and phenolic hydroxyl groups. nih.govnih.gov In this method, two samples are derivatized separately: one with the standard, unlabeled 12C-Dansyl chloride (the "light" tag) and the other with 13C2-Dansyl chloride (the "heavy" tag). nih.gov

The key principle of this technique is that the light and heavy isotopically labeled derivatives of a given analyte are chemically identical. This results in them having the same chromatographic retention times and ionization efficiencies, causing them to co-elute during liquid chromatography (LC) and to be detected simultaneously by the mass spectrometer. nih.govresearchgate.net The 13C2-labeling introduces a precise mass shift of +2.0067 Da for singly-tagged molecules, allowing the mass spectrometer to distinguish between the analytes from the two different samples. nih.gov The relative quantities of the analyte in the two samples can be determined by comparing the peak intensities of the light (12C-labeled) and heavy (13C-labeled) isotopic peaks. springernature.com

This method significantly enhances quantitative accuracy and precision. By mixing the labeled samples prior to LC-MS analysis, any variations introduced during sample handling, chromatography, or ionization are effectively normalized, as both the light and heavy forms of the analyte are subjected to the same conditions. nih.govresearchgate.net Research has demonstrated that this technique can achieve a linear response over two orders of magnitude with an average relative standard deviation (RSD) of approximately 5.3% in the analysis of amino acids. nih.govresearchgate.net

Furthermore, dansylation itself offers a significant advantage by improving the ionization efficiency of derivatized molecules, leading to a 1- to 3-order of magnitude enhancement in ESI signal intensity. researchgate.net This increased sensitivity allows for the detection and quantification of low-abundance metabolites that would otherwise be difficult to measure. researchgate.net

Table 1: Performance Characteristics of DIL-MS using Dansyl Chloride-13C2

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Isotopic Reagents | 12C-Dansyl chloride ("light") and 13C2-Dansyl chloride ("heavy") | nih.gov |

| Mass Difference | +2.0067 Da for a single 13C2-dansyl tag | nih.gov |

| Application | Comparative and absolute quantification of amine- and phenol-containing metabolites | nih.govspringernature.com |

| Quantitative Linearity | > 2 orders of magnitude | nih.govresearchgate.net |

| Precision (Average RSD) | ~ 5.3% | nih.govresearchgate.net |

Fragmentation Pathway Analysis and Structural Elucidation using 13C Labeling

The stable isotope label in Dansyl chloride-13C2 serves as a powerful tool for elucidating fragmentation pathways of derivatized molecules during tandem mass spectrometry (MS/MS). When a dansylated ion is selected and fragmented, the resulting product ions can be analyzed to determine their structure and origin. The presence of the two 13C atoms provides a clear signature to track which fragments retain the dansyl moiety.

Collision-induced dissociation (CID) of protonated dansyl-labeled amines and peptides predominantly yields fragment ions that contain the dansyl group, while neutral losses correspond to parts of the original analyte molecule. researchgate.netnih.gov The N-terminal sulfonation from the dansyl group improves peptide fragmentation and favors the generation of b-type fragment ions, which are crucial for peptide sequencing. nih.gov

The 13C2 label is instrumental in confirming these pathways. For instance, characteristic fragment ions of the dansyl group itself, such as the dimethylaminonaphthalene cation at m/z 170.0965 and the dansyl moiety at m/z 234.0585, will show a +2 Da shift if they retain the labeled carbons. nih.gov This allows researchers to definitively trace the origin of fragments in a complex spectrum. If a fragment ion peak appears as a doublet with a mass difference of 2 Da, it confirms that the fragment contains the dansyl label. Conversely, fragments that appear as singlets are known to have originated from the unlabeled portion of the analyte.

This ability to track specific atoms through fragmentation is a fundamental advantage of stable isotope labeling for structural elucidation. wvu.eduwvu.edu By comparing the MS/MS spectra of 12C- and 13C2-dansylated analytes, fragmentation routes can be mapped with high confidence, aiding in the identification of unknown metabolites or the structural characterization of complex biomolecules. nih.govresearchgate.net

Table 2: Common Fragment Ions of Dansylated Compounds and Expected Shifts with 13C2 Labeling

| Fragment Description | Typical m/z (12C-labeled) | Expected m/z (13C2-labeled) | Notes | Source(s) |

|---|---|---|---|---|

| Dimethylaminonaphthalene | 170.0965 | 172.0965 | Confirms fragment contains the core naphthalene (B1677914) ring system. | nih.gov |

| Dansyl Moiety | 234.0585 | 236.0585 | Confirms fragment contains the complete dansyl group. | nih.gov |

| Analyte-Specific b-ions | Variable | Variable (+2.0067 Da) | Indicates N-terminal fragment containing the dansyl label. | nih.gov |

Advanced Ionization Techniques in Conjunction with 13C2 Labeling

The benefits of Dansyl chloride-13C2 labeling extend to its use with various advanced ionization techniques beyond conventional electrospray ionization (ESI). The enhanced ionization efficiency and spectral clarity provided by the dansyl tag are valuable across multiple platforms.

In Matrix-Assisted Laser Desorption/Ionization (MALDI), dansylation has been shown to increase the ionization efficiency of hydrophilic peptides, leading to higher Mascot scores and greater protein sequence coverage. researchgate.netnih.gov The use of 13C2-Dansyl chloride in a DIL-MS workflow coupled with MALDI-MS would allow for comparative quantitative proteomics, leveraging the improved ionization characteristics of the tag.

While specific studies detailing the use of Dansyl chloride-13C2 with newer ambient ionization methods like Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART) are not prevalent, the principles remain applicable. These techniques, which allow for the direct analysis of samples in their native environment, would benefit from the increased signal intensity and the option for on-the-fly quantitative comparison that differential isotopic tagging provides. For instance, in single-cell analysis, where sample amounts are minute, the signal enhancement from dansylation combined with the quantitative capability of 13C2 labeling could be particularly advantageous. semanticscholar.org

The combination of a robust chemical tag like Dansyl chloride-13C2 with the versatility of modern ionization sources represents a promising avenue for expanding the scope and sensitivity of mass spectrometric analyses in complex biological systems.

Fluorescence Spectroscopy

The dansyl moiety is intensely fluorescent, a property that is widely exploited in biological sensing and imaging. Its fluorescence emission is highly sensitive to the polarity of its local environment, making it an excellent probe for studying molecular interactions and microenvironments.

Impact of 13C Labeling on Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) are fundamental properties of a fluorophore. researchgate.netyoutube.com The substitution of 12C with 13C is a very subtle structural modification. According to the principles of fluorescence spectroscopy, such a minor change in mass is not expected to significantly alter the electronic orbitals involved in the absorption and emission of light. Therefore, the transition probabilities (radiative and non-radiative decay rates) should remain largely unaffected.

While no direct experimental studies appear to have been published comparing the quantum yield and lifetime of Dansyl chloride-13C2 to its unlabeled counterpart, it is scientifically reasonable to predict that any differences would be negligible and fall within the range of typical experimental error. The photophysical behavior of the dansyl fluorophore is dictated by its electronic structure and its interactions with the solvent, not by the nuclear mass of its constituent atoms. Any potential isotope effect would be exceptionally small and unlikely to impact its application as a fluorescent probe.

Förster Resonance Energy Transfer (FRET) Studies with Labeled Components

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two fluorophores—a donor and an acceptor—that are in close proximity (typically 1-10 nm). nih.govnih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "spectroscopic ruler" for measuring intramolecular and intermolecular distances in biological systems. evidentscientific.com

Dansyl can act as a FRET donor to a suitable acceptor fluorophore. Although no studies have specifically reported the use of Dansyl chloride-13C2 in FRET applications, its utility would be identical to that of standard Dansyl chloride. The 13C label does not alter the spectral properties (absorption and emission spectra) required for FRET to occur. nih.gov Therefore, Dansyl chloride-13C2 could be used to label a protein or peptide, which could then serve as the donor in a FRET pair to study protein-protein interactions, conformational changes, or ligand binding. The presence of the isotopic label would allow for simultaneous mass spectrometric analysis, providing a powerful correlative method to link FRET data (distance information) with mass spectrometry data (stoichiometry, identification).

Polarity and Microenvironment Sensing in Model Systems

The fluorescence of the dansyl group is highly solvatochromic; its emission maximum shifts to shorter wavelengths (blue shift) and its intensity increases as the polarity of the surrounding environment decreases. This property makes it an excellent probe for sensing the hydrophobicity of local microenvironments, such as the binding sites of proteins or the interior of lipid membranes. mdpi.com

The introduction of two 13C atoms into the dansyl structure does not change its chemical properties or its sensitivity to solvent polarity. Therefore, Dansyl chloride-13C2 can be used as a sensor for microenvironment polarity in the same manner as its unlabeled analog. For example, it can be used to label a specific site on a protein. A subsequent change in the protein's conformation that moves the dansyl label into a more hydrophobic pocket would result in an increase in fluorescence intensity and a blue shift in the emission wavelength. The stable isotope label would again offer the added benefit of allowing for precise mass-based identification and quantification of the labeled species in parallel with the fluorescence measurements.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for elucidating the structural details of molecules. These techniques probe the vibrational motions of atoms within a molecule, providing a unique "fingerprint" based on the energies of these vibrations. In the context of Dansyl chloride-¹³C₂, the strategic incorporation of two carbon-13 isotopes introduces subtle but measurable changes in its vibrational spectra, which can be harnessed for various analytical and research applications.

While comprehensive FT-IR and Raman spectral databases for Dansyl chloride-¹³C₂ are not extensively documented in publicly available literature, the principles of isotopic effects on molecular vibrations are well-established. The vibrational frequencies of unlabeled dansyl chloride have been characterized, providing a baseline for predicting the spectral shifts that would occur upon ¹³C substitution. For instance, studies on unlabeled dansyl chloride have identified characteristic vibrational modes associated with the naphthalene ring, the dimethylamino group, and the sulfonyl chloride moiety. researchgate.netcbu.edu.tr

The substitution of a ¹²C atom with a heavier ¹³C isotope results in a predictable decrease in the vibrational frequency of the bonds involving that carbon atom. This phenomenon, known as the isotopic effect, is a direct consequence of the relationship between vibrational frequency, atomic mass, and bond strength, as described by Hooke's law for a simple harmonic oscillator. The frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

In Dansyl chloride-¹³C₂, the two ¹³C atoms are typically incorporated into the naphthalene ring structure. This isotopic labeling would primarily affect the vibrational modes associated with the carbon-carbon bonds within the aromatic ring. These include C-C stretching and ring deformation modes. The expected shifts in these vibrational frequencies are typically in the range of 30-50 cm⁻¹ to lower wavenumbers. nih.gov

For example, the characteristic C=C stretching vibrations of the naphthalene ring in unlabeled dansyl chloride would be expected to exhibit a noticeable red-shift in the spectrum of Dansyl chloride-¹³C₂. This shift provides a distinct spectral marker that can be used to differentiate the labeled from the unlabeled compound.

To illustrate the expected isotopic shifts, the following table presents a hypothetical comparison of key vibrational modes for Dansyl chloride and Dansyl chloride-¹³C₂. The frequency shifts are estimations based on theoretical principles and data from analogous ¹³C-labeled aromatic compounds.

| Vibrational Mode | Unlabeled Dansyl Chloride (¹²C) Wavenumber (cm⁻¹) (Hypothetical) | Dansyl chloride-¹³C₂ Wavenumber (cm⁻¹) (Hypothetical) | Expected Shift (cm⁻¹) |

| Naphthalene Ring C=C Stretch | ~1600-1500 | Lower than ¹²C version | -30 to -50 |

| Naphthalene Ring Breathing Mode | ~1400-1300 | Lower than ¹²C version | -20 to -40 |

| C-S Stretch (Sulfonyl Group) | ~700-600 | Minimal shift | < -5 |

| C-N Stretch (Dimethylamino Group) | ~1350-1250 | Minimal shift | < -5 |

Note: The data in this table is illustrative and based on established principles of isotopic effects in vibrational spectroscopy. Actual experimental values may vary.

The unique vibrational signature of Dansyl chloride-¹³C₂ makes it a valuable tool for the structural fingerprinting of labeled analytes. When Dansyl chloride-¹³C₂ is used to derivatize a target molecule, the resulting product will carry the isotopic label, embedding a distinct spectral marker into the analyte's vibrational spectrum. This allows for the selective detection and characterization of the labeled molecule, even in complex mixtures.

The red-shifted vibrational modes of the ¹³C-labeled dansyl moiety serve as a clear and unambiguous indicator of the presence of the tag. This is particularly advantageous in FT-IR and Raman spectroscopy, where spectral overlap can often complicate data interpretation. By focusing on the spectral region where the ¹³C-related vibrations are expected to appear, researchers can effectively filter out signals from the unlabeled matrix and other interfering species.

The application of ¹³C-labeled tags in Raman spectroscopy has been demonstrated in studies of biomolecules, such as proteins. nih.gov In these studies, the isotopic shift of the amide I band (primarily C=O stretching) upon ¹³C labeling of the peptide backbone allows for the site-specific investigation of protein secondary structure. nih.gov Similarly, an analyte labeled with Dansyl chloride-¹³C₂ would exhibit a unique Raman spectrum with shifted peaks corresponding to the dansyl group, enabling its identification and structural analysis.

The following table outlines the research findings on the application of isotopic labeling in vibrational spectroscopy, which forms the basis for the utility of Dansyl chloride-¹³C₂ in structural fingerprinting.

| Research Area | Key Findings |

| Protein Structural Analysis with ¹³C-Labeling (Raman) | The ¹³C=O stretching vibration in the peptide backbone shifts the amide I band to a lower frequency, providing a probe for local secondary structure. nih.gov |

| Metabolomics with ¹³C-Dansyl Chloride (Mass Spectrometry) | ¹³C-Dansyl chloride is synthesized and used for quantitative analysis of metabolites, demonstrating the feasibility of incorporating the ¹³C label into the dansyl structure. |

By leveraging the principles of isotopic effects, Dansyl chloride-¹³C₂ emerges as a promising reagent for advanced applications in vibrational spectroscopy, offering a means to introduce a unique and detectable structural fingerprint onto a wide range of analytes.

Chromatographic and Separation Science Methodologies Incorporating Dansyl Chloride 13c2

High-Performance Liquid Chromatography (HPLC) with Labeled Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. The use of Dansyl chloride-13C2 as a pre-column derivatization reagent significantly broadens the applicability of HPLC, especially when coupled with mass spectrometry. nih.gov Derivatization with dansyl chloride alters the chemical properties of target analytes, primarily those containing primary amine, secondary amine, and phenolic hydroxyl groups. researchgate.netnih.gov

This modification serves several key purposes:

Enhanced Chromatographic Retention : Many biologically important molecules, such as amino acids, biogenic amines, and neurotransmitters, are highly polar. researchgate.netnih.govgoogle.com This polarity makes them difficult to retain and separate on commonly used reversed-phase (RP) HPLC columns. researchgate.netnih.gov Dansylation introduces a nonpolar dimethylaminonaphthalene group, increasing the hydrophobicity of the analytes and thereby improving their retention and separation efficiency on C8 or C18 columns. nih.govresearchgate.net

Improved Detection : The dansyl group is fluorescent and UV-active, which allows for highly sensitive detection using fluorescence (FLD) or UV-Vis detectors. researchgate.netmdpi.comsigmaaldrich.com For fluorescence detection of a dansylated amine, the excitation wavelength is typically around 337-340 nm, with an emission wavelength of approximately 492-535 nm. sigmaaldrich.comcaymanchem.com

Facilitation of Mass Spectrometry Analysis : The tertiary amine in the dansyl moiety enhances ionization efficiency in positive mode electrospray ionization (ESI), leading to significant signal enhancement in mass spectrometry—often by 1 to 3 orders of magnitude compared to their underivatized forms. researchgate.netnih.govnih.gov

In quantitative studies, a sample (e.g., from a disease state) is labeled with Dansyl chloride-12C2, while a control or reference sample is labeled with Dansyl chloride-13C2. The samples are then mixed. Because the 12C- and 13C-labeled derivatives are chemically identical, they co-elute from the HPLC column. researchgate.netnih.gov A mass spectrometer then detects them as a pair of peaks with a mass difference corresponding to the number of incorporated 13C atoms. The ratio of the peak intensities provides precise and accurate relative quantification of the analyte between the two samples. nih.govresearchgate.net

| Analyte Class | Typical HPLC Column | Detection Method | Key Advantage of Dansylation | Reference |

|---|---|---|---|---|

| Amino Acids | Reversed-Phase C18 | Fluorescence, MS/MS | Improves retention of polar amino acids. | nih.govresearchgate.net |

| Biogenic Amines | Reversed-Phase C18 | UV, Fluorescence, MS/MS | Enables separation and sensitive detection in food/beverage samples. | researchgate.net |

| Phenols/Steroids | Reversed-Phase C8 or C18 | MS/MS | Enhances ionization for trace-level detection. | researchgate.netcaymanchem.com |

| Polar Pesticides (e.g., Glyphosate) | Reversed-Phase C18 | MS/MS | Allows use of standard RP columns, avoiding ion-exchange chromatography. | nih.gov |

Developing a robust analytical method using Dansyl chloride-13C2 derivatization involves optimizing both the chemical reaction and the chromatographic conditions. The dansylation reaction is typically carried out in an aqueous-organic mixture at an alkaline pH of 9.5-10 to facilitate the nucleophilic attack of the amine or phenol (B47542) on the sulfonyl chloride. researchgate.net Key parameters such as reaction time and temperature must be optimized to ensure complete derivatization and minimize degradation of analytes. researchgate.net

From a chromatographic standpoint, dansylation fundamentally alters the properties of polar and ionic metabolites, allowing them to be retained and separated with high efficiency using reversed-phase liquid chromatography (RPLC). researchgate.netnih.gov There is no significant isotopic effect on RPLC separation, meaning the 12C- and 13C-labeled forms of a metabolite co-elute, which is essential for accurate quantification by mass spectrometry. researchgate.netnih.gov The gradient elution program, mobile phase composition (typically acetonitrile (B52724) and water with an additive like formic acid), and column temperature are fine-tuned to achieve the best possible resolution for a large number of derivatized analytes in a single run. nih.govnih.gov For instance, a fast LC separation of over 600 dansylated metabolites from a human urine sample can be achieved in as little as 12 minutes. nih.gov This approach significantly enhances the sensitivity and coverage of metabolomic analyses. researchgate.netresearchgate.net

Dansyl chloride is an achiral molecule, so its derivatization with a chiral analyte creates a pair of diastereomers if a chiral environment is introduced. However, the more common and effective approach for chiral separations involves derivatizing the enantiomers with dansyl chloride and then separating these now-fluorescent and UV-active derivatives using a chiral selector. nsf.govnih.govnih.gov The principles of these separations apply equally to derivatives formed from Dansyl chloride-13C2.

Several techniques have proven effective for this purpose:

Ligand Exchange Chromatography : This method has been used in both HPLC and capillary electrochromatography (CEC). nih.gov In one application, five pairs of dansylated amino acids were separated by forming ternary complexes with copper(II) and a chiral selector (D-valine) within a specialized gel matrix. nih.gov

Micellar Electrokinetic Chromatography (MEKC) : In MEKC, a chiral pseudostationary phase, such as a polymer of an amino acid-based surfactant like poly-sodium N-undecanoyl-(L)-Leucylvalinate, is used. nsf.govscirp.org The differential interaction between the dansylated enantiomers (e.g., Dansyl-Leucine) and the chiral micelles leads to their separation. Studies have shown that differences in hydrogen bonding and binding free energy between the L- and D-enantiomers and the chiral polymer are responsible for the chiral recognition. nsf.govscirp.org

Capillary Electrophoresis (CE) with Chiral Selectors : Cyclodextrins are common chiral selectors in CE. For example, a positively charged beta-cyclodextrin (B164692) derivative has been successfully used to achieve enantioseparation of fourteen different dansyl amino acids. nih.gov The separation is highly dependent on buffer pH, selector concentration, and temperature, which influence the electrostatic and inclusion complexation interactions between the selector and the dansylated enantiomers. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivatives

Gas chromatography requires analytes to be volatile and thermally stable. Many biogenic amines and related compounds are non-volatile due to their high polarity. scienceopen.com Therefore, a derivatization step is essential to decrease their polarity and increase their volatility, making them amenable to GC analysis. scienceopen.com While dansyl chloride is a premier derivatizing agent in liquid chromatography, its use in GC is less common. The resulting dansylated derivatives have a relatively high molecular weight and may lack the thermal stability required for some GC applications. For GC-MS, other derivatization reagents such as those for acylation, alkylation, or silylation are more frequently employed to create volatile derivatives of biogenic amines. scienceopen.com

Capillary Electrophoresis (CE) and Microfluidic Applications

Capillary electrophoresis (CE) and its microchip-based counterpart, microchip electrophoresis (MCE), are powerful separation techniques characterized by extremely high efficiency, short analysis times, and minimal sample consumption. stanford.edunih.gov These methods separate molecules based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. nih.gov

Derivatization with Dansyl chloride-13C2 is beneficial for CE analysis for several reasons:

Introduction of a Charge : The sulfonate group of hydrolyzed dansyl chloride or the tertiary amine can carry a charge, influencing electrophoretic mobility.

Sensitive Detection : The dansyl tag allows for highly sensitive detection via laser-induced fluorescence (LIF), a common detection mode in CE. stanford.edu

Chiral Separations : As mentioned previously, CE is an excellent platform for the chiral separation of dansylated amino acids when a chiral selector is added to the background electrolyte. nih.gov The high resolving power of CE can effectively separate the transient diastereomeric complexes formed between the dansylated enantiomers and the chiral selector. nih.govstanford.edu

MCE platforms further enhance throughput by using arrays of parallel channels, making the technology suitable for secondary screening in drug discovery. nih.gov The coupling of microfluidics with CE could enable entire assays using dansylated compounds to be performed on a nanoliter scale at high throughput. nih.gov

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis

The true analytical power of Dansyl chloride-13C2 is realized when it is used in hyphenated techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This combination provides the high separation power of LC with the sensitive and selective detection and structural elucidation capabilities of MS/MS. nih.govresearchgate.net

The differential isotopic labeling strategy using 12C2/13C2-dansyl chloride is a cornerstone of quantitative metabolomics using LC-MS. nih.govspringernature.comresearchgate.net By labeling two different biological samples (e.g., control vs. treated) with the "light" (12C) and "heavy" (13C) tags respectively, mixing them, and analyzing them in a single LC-MS/MS run, hundreds to thousands of amine- and phenol-containing metabolites can be precisely quantified and compared. nih.govnih.gov This approach minimizes measurement variability introduced by separate sample preparations and analyses. researchgate.net

Key research findings from LC-MS/MS studies using this methodology include:

Comprehensive Metabolome Profiling : In a study analyzing human urine, a 12-minute fast LC separation coupled with Fourier-transform ion cyclotron resonance mass spectrometry (FTICR MS) detected 672 distinct metabolites. nih.gov

Absolute Quantification : A standard library of 121 known amines and phenols labeled with 13C-dansyl chloride was used to determine the absolute concentrations of 93 metabolites in a human urine sample, with concentrations ranging from 30 nM to 2,510 µM. nih.gov

Pesticide Residue Analysis : A method was developed for the extraction and pre-column derivatization of glyphosate, AMPA, and glufosinate (B12851) in various food matrices. The dansylated derivatives were then analyzed by LC-MS/MS, achieving limits of quantification as low as 10 µg/kg. nih.gov This method improved peak shape and electrospray stability compared to standard procedures. nih.gov

Dipeptide Analysis in Cancer Tissue : A dansylation LC/MS method was used to analyze dipeptides in lung tumor tissue, leading to the identification of 279 dipeptides and the discovery that the abundance of 90 of them was selectively increased compared to normal tissue. nih.gov

While LC-NMR is a powerful technique for structure elucidation, its application with Dansyl chloride-13C2 is not widely reported, primarily because the concentration of analytes in complex biological mixtures is often below the detection limits of NMR. The dominant hyphenated technique for this compound remains LC-MS/MS due to its unparalleled sensitivity and quantitative accuracy. researchgate.netnih.govmdpi.com

| Hyphenated Technique | Analyte Type | Sample Matrix | Key Finding/Advantage | Reference |

|---|---|---|---|---|

| Fast LC-FTICR MS | Metabolome (amines/phenols) | Human Urine | Detected 672 metabolites in a 12-minute run. | nih.gov |

| LC-MS/MS | Dipeptides | Lung Tumor Tissue | Identified 279 dipeptides; 90 were elevated in tumor vs. normal tissue. | nih.gov |

| LC-MS/MS | Glyphosate, AMPA, Glufosinate | Milk, Honey, Cucumber, Bovine Tissue | Achieved LOQ of 10-25 µg/kg; improved peak shape and ESI stability. | nih.gov |

| CIL LC-MS | Metabolome (amines/phenols) | Serum | Provides precise relative and absolute quantification for metabolomics. | nih.govspringernature.com |

Derivatization Chemistry and Reaction Mechanisms Involving Dansyl Chloride 13c2

Nucleophilic Acyl Substitution Reactions with Amines and Hydroxyl Groups

Dansyl chloride-¹³C₂ is a highly reactive reagent that readily forms stable sulfonamide and sulfonate ester adducts with various nucleophiles. wikipedia.org The reaction primarily targets primary and secondary amino groups, as well as phenolic hydroxyl groups, through a nucleophilic acyl substitution mechanism. wikipedia.orgresearchgate.net

Reaction with Amines: The most prominent reaction is with primary and secondary amines, found in molecules like amino acids and biogenic amines. wikipedia.org The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride moiety. researchgate.net This is followed by the elimination of a chloride ion, forming a stable, fluorescent sulfonamide bond. nih.gov This reaction is highly efficient for both aliphatic and aromatic amines. The bond formed between the dansyl group and the N-terminal amino acid of a peptide is notably resistant to acid hydrolysis, a property crucial for protein sequencing. nih.gov

Reaction with Hydroxyl Groups: Dansyl chloride-¹³C₂ also reacts with the hydroxyl groups of phenols and, to a lesser extent, alcohols. researchgate.netscribd.com Phenolic hydroxyl groups are sufficiently nucleophilic, especially under basic conditions, to react and form sulfonate esters. nih.gov The derivatization of less reactive aliphatic alcohols can be sluggish but can be facilitated by using catalysts like 4-(dimethylamino)pyridine (DMAP) and elevated temperatures to increase the reaction rate and yield. nih.gov

The general mechanism can be summarized as follows:

A nucleophile (e.g., the nitrogen of an amine, R-NH₂) attacks the electron-deficient sulfur atom of the Dansyl chloride-¹³C₂.

A tetrahedral intermediate is formed.

The chloride ion, being a good leaving group, is expelled.

A proton is lost from the nucleophile (if it was neutral, like an amine), typically facilitated by the basic reaction medium, resulting in the final stable, derivatized product.

Kinetics and Thermodynamics of Dansylation Reactions

The rate and favorability of dansylation reactions are governed by key kinetic and thermodynamic principles. The reaction's speed is dependent on factors that can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and temperature. libretexts.org

k = Ae-Ea/RT

Where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature in Kelvin. libretexts.org The activation energy represents the minimum energy required for the reaction to occur. While specific Ea values for Dansyl chloride-¹³C₂ are not extensively published, they can be inferred from similar reactions. For instance, the formation kinetics of related compounds in food chemistry have activation energies calculated in the range of 49 to 130 kJ/mol. researchgate.net A lower activation energy leads to a faster reaction rate at a given temperature.

Studies on the reaction rates between dansyl chloride and various substrates like water, amino acids, and peptides show a strong dependence on pH and temperature. scilit.com The reaction proceeds because the formation of the stable sulfonamide or sulfonate ester bond is thermodynamically favorable, resulting in a negative Gibbs free energy change (ΔG). However, extracting precise thermodynamic and kinetic data can be challenging due to the high reactivity of the reagents and the potential for competing side reactions. nih.gov

| Parameter | Description | Typical Influencing Factors | Significance in Dansylation |

| Rate Constant (k) | A proportionality constant that indicates the speed of a chemical reaction. | Temperature, pH, Solvent, Catalyst | Higher 'k' means faster derivatization. Varies significantly between amines, phenols, and alcohols. |

| Activation Energy (Ea) | The minimum amount of energy required for reactants to transform into products. | Reactant structure, Reaction pathway | Lower Ea allows the reaction to proceed under milder conditions. The reaction with primary amines has a lower Ea than with sterically hindered secondary amines or alcohols. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | Enthalpy (ΔH), Entropy (ΔS), Temperature | A negative ΔG indicates a spontaneous and favorable reaction, which is characteristic of dansylation under optimal conditions. |

Influence of Reaction Conditions on Labeling Efficiency and Specificity

The success of derivatization with Dansyl chloride-¹³C₂ is critically dependent on the careful control of reaction conditions to maximize the yield of the desired product while minimizing side reactions.

pH: The pH of the reaction medium is arguably the most crucial factor. The dansylation of amines requires the amino group to be in its unprotonated, nucleophilic form. scilit.combsu.edu Therefore, alkaline conditions, typically between pH 9.5 and 10, are optimal. researchgate.netusda.gov Below this range, the amino group is protonated (-NH₃⁺) and non-reactive. However, at pH values above 10, the rate of hydrolysis of dansyl chloride increases dramatically, which competes with the desired derivatization reaction. usda.govmdpi.com

Temperature: Elevated temperatures generally increase the rate of the dansylation reaction. researchgate.net Reaction conditions reported in various studies include temperatures ranging from room temperature to 60°C or higher. researchgate.net The optimal temperature is a compromise; it must be high enough to ensure a reasonable reaction time but not so high as to cause degradation of the reactants or products.

Solvent: Dansylation is typically performed in a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or acetone. researchgate.net Dansyl chloride is poorly soluble in water and is first dissolved in the organic solvent before being added to the aqueous solution containing the analyte. mdpi.com The organic solvent helps to solubilize the reagent, while the aqueous buffer maintains the optimal pH.

Reagent Concentration: A molar excess of Dansyl chloride-¹³C₂ is used to drive the reaction to completion. However, a very large excess can promote side reactions, including the decomposition of already-formed dansylated amino acids. bsu.edu

Investigation of Side Reactions and Byproduct Formation

The primary competing reaction during dansylation is the hydrolysis of the Dansyl chloride-¹³C₂ reagent itself. In the presence of water, particularly under the alkaline conditions required for the main reaction, the sulfonyl chloride group is susceptible to nucleophilic attack by hydroxide (B78521) ions or water molecules. bsu.edumdpi.com

Primary Side Reaction: Hydrolysis Dns-Cl + H₂O → Dns-OH + HCl

This reaction produces 5-(dimethylamino)naphthalene-1-sulfonic acid (dansyl sulfonic acid or dansic acid), which is fluorescent but unreactive towards the target analytes. bsu.edumdpi.com The rate of hydrolysis is relatively low up to pH 9.5 but increases rapidly at higher pH levels. scilit.com This underscores the need for careful pH control to ensure that the derivatization of the target molecule occurs faster than the hydrolysis of the reagent. mdpi.com

Secondary Side Reactions: Another potential side reaction involves the decomposition of the desired dansylated product. It has been reported that a large excess of dansyl chloride can lead to the conversion of dansylated amino acids into dansylamide (B1669799) (Dns-NH₂) and other various products. bsu.edu To prevent this, a "quencher" such as ammonium (B1175870) hydroxide can be added after the primary reaction is complete to consume the excess dansyl chloride. bsu.edunih.gov

Mechanistic Studies of Dansyl Chloride-¹³C₂ with Model Biological Reagents (e.g., amino acids, peptides)

The reaction of Dansyl chloride-¹³C₂ with amino acids and peptides is a cornerstone of its application in proteomics and analytical biochemistry. nih.govscribd.com The reagent targets several nucleophilic sites on these biomolecules.

N-Terminal α-Amino Group: The primary target on a peptide or protein is the free α-amino group at the N-terminus. nih.gov The reaction follows the standard nucleophilic acyl substitution mechanism, forming a highly stable dansyl-peptide.

Side-Chain Amino Groups: The ε-amino group of lysine (B10760008) is also a primary site for dansylation due to its high nucleophilicity under basic conditions. mdpi.com

Other Nucleophilic Side Chains: Other amino acid side chains can also react, though generally less readily than primary amines. These include the phenolic hydroxyl group of tyrosine, the sulfhydryl group of cysteine, and the imidazole (B134444) ring of histidine. scribd.combsu.edu The reaction conditions can influence the degree to which these side chains are labeled. For example, tyrosine can form N-dansylated, O-dansylated, and di-dansylated derivatives. scribd.com

The use of ¹³C₂-labeled dansyl chloride is particularly powerful in quantitative studies. By derivatizing one sample population with the light (¹²C) version and another with the heavy (¹³C₂) version, the samples can be mixed and analyzed by mass spectrometry. The resulting pair of peaks, separated by 2 Da, allows for precise relative quantification of the derivatized analytes, such as amino acids or peptides, between the two samples.

Research Applications of Dansyl Chloride 13c2 in Biomolecular Studies Methodological Focus

Quantification of Amino Acids and Peptides in Complex Research Matrices

The chemical derivatization of primary and secondary amines, such as those in amino acids and peptides, with dansyl chloride is a robust and well-established method. nih.gov The use of Dansyl chloride-¹³C₂ in conjunction with its ¹²C counterpart enables differential isotope labeling, a cornerstone of quantitative proteomics and metabolomics. nih.govresearchgate.net This approach significantly improves signal in positive mode electrospray ionization and allows for the retention of otherwise polar analytes on reverse-phase liquid chromatography (LC) columns. nih.govnih.gov

Dansyl chloride-¹³C₂ is instrumental in the targeted quantification of metabolites bearing amine and phenolic hydroxyl groups within complex biological samples like human urine, serum, and cerebrospinal fluid. nih.govresearchgate.net In this methodology, a sample of interest is derivatized with ¹²C-dansyl chloride, while a reference sample or a standard mixture is derivatized with ¹³C₂-dansyl chloride. nih.govscienceopen.com The samples are then combined and analyzed by LC-MS. The ¹²C- and ¹³C₂-labeled versions of the same metabolite are chemically identical and co-elute from the LC column, but are separated by a distinct mass difference in the mass spectrometer. nih.govresearchgate.net This co-elution minimizes variations arising from matrix effects or instrument performance, allowing for high precision. nih.gov

This technique has been successfully applied to generate comprehensive quantitative profiles of the metabolome. nih.govspringernature.com For instance, one study detected 672 distinct metabolites in a human urine sample using this method with a 12-minute fast LC separation. researchgate.net The peak intensity ratio of the labeled analyte pairs provides quantitative information on the relative concentration changes of hundreds of metabolites simultaneously. nih.govspringernature.com

Table 1: Selected Research Findings in Targeted Metabolite Analysis using Dansyl Chloride Isotope Labeling This table is interactive and can be sorted by clicking on the column headers.

| Research Matrix | Target Analytes | Key Methodological Finding | Reference(s) |

|---|---|---|---|

| Human Urine | 93 known amines and phenols | Absolute concentrations from 30 nM to 2,510 µM were determined by spiking ¹³C-dansylated standards into a ¹²C-dansylated sample. | nih.govresearchgate.net |

| Human Cerebrospinal Fluid (CSF) | General Metabolome | Qualitative analysis of the metabolome was enhanced by labeling two aliquots of the same sample with ¹³C- and ¹²C-dansyl chloride, respectively, to confidently identify metabolite peaks. | researchgate.net |

| Biological Samples (General) | 20 proteinogenic amino acids | The derivatization method is simple, robust, and enables retention of all amino acids on a single reverse-phase column for LC-MS analysis. | nih.gov |

The differential isotopic labeling strategy with ¹²C- and ¹³C₂-dansyl chloride supports both relative and absolute quantification of metabolites. nih.govnih.gov

Relative Quantification: This is the more common application, used to compare metabolite levels between two different biological states (e.g., disease vs. healthy). nih.gov One sample (e.g., control) is labeled with ¹²C-dansyl chloride, and the other sample (e.g., treated) is labeled with ¹³C₂-dansyl chloride. The samples are mixed in a 1:1 ratio, and the peak intensity ratios of the resulting ¹²C/¹³C pairs in the mass spectrum directly reflect the relative abundance of each metabolite between the two samples. nih.govspringernature.com This method achieves high precision, with reported relative standard deviations around 5.3% for amino acid analysis. nih.govresearchgate.net

Absolute Quantification: To determine the exact concentration of metabolites, a different approach is taken. The biological sample is labeled with ¹²C-dansyl chloride and then spiked with a known concentration of a standard library of metabolites that have been pre-labeled with ¹³C₂-dansyl chloride. nih.govresearchgate.net By comparing the peak intensity of the endogenous ¹²C-labeled metabolite to the known amount of the ¹³C₂-labeled internal standard, the absolute concentration of the metabolite in the original sample can be calculated. nih.govnih.gov This method has been used to build libraries of dansylated standards to facilitate absolute quantification in samples like human urine. nih.govresearchgate.net

Table 2: Comparison of Quantification Methodologies using ¹²C/¹³C₂-Dansyl Chloride Labeling This table is interactive and can be sorted by clicking on the column headers.

| Feature | Relative Quantification | Absolute Quantification |

|---|---|---|

| Objective | Compare metabolite levels between samples. | Determine the exact concentration of metabolites. |

| Labeling Scheme | Sample A labeled with ¹²C-DnsCl; Sample B labeled with ¹³C₂-DnsCl. | Sample labeled with ¹²C-DnsCl; spiked with known amount of ¹³C₂-DnsCl labeled standards. |

| Calculation | Based on the peak intensity ratio of the ¹²C/¹³C pair. | Based on the peak intensity ratio of the analyte to its corresponding labeled internal standard. |

| Requirement | Two or more samples for comparison. | A library of accurately quantified, isotopically labeled standards. |

| Primary Output | Fold change or ratio. | Concentration (e.g., µM, ng/mL). |

| Reference(s) | nih.govnih.govspringernature.com | nih.govresearchgate.netnih.gov |

Characterization of Protein N- and C-Termini using Labeled Probes

Dansyl chloride is a classic reagent for identifying the N-terminal amino acid of a protein or peptide. nih.govdocumentsdelivered.com The reagent reacts with the free alpha-amino group at the N-terminus. nih.gov Subsequent acid hydrolysis of the protein cleaves all peptide bonds but leaves the dansyl-N-terminal amino acid bond intact due to its acid stability. nih.govdocumentsdelivered.com The fluorescent dansylated amino acid can then be identified, revealing the N-terminal residue.

In the context of modern proteomics, Dansyl chloride-¹³C₂ can be used as part of a quantitative N-terminal analysis strategy. By labeling the N-termini of one proteome digest with ¹²C-dansyl chloride and another with ¹³C₂-dansyl chloride, the relative abundance of specific N-terminal peptides can be compared using mass spectrometry. This can be used to study protein processing or identify substrates of proteases. The ¹³C₂ label provides the mass signature needed for this comparative quantification. This method is specific for N-terminal amines and other primary amines, such as the epsilon-amino group of lysine (B10760008) residues. mdpi.comnih.gov The methodology is not suitable for C-terminal analysis.

Investigation of Enzyme-Substrate Interactions using Labeled Probes in In Vitro Systems

Dansyl-labeled substrates are valuable tools for studying enzyme kinetics and interactions in vitro. The fluorescence of the dansyl group is highly sensitive to its local environment. researchgate.net When a dansyl-labeled peptide substrate binds to an enzyme's active site, a change in fluorescence intensity or emission wavelength can often be observed. nih.gov This change can be used to monitor the binding event itself.

Furthermore, upon enzymatic cleavage of the substrate, the dansyl-containing product is released from the enzyme, resulting in another change in the fluorescence signal. nih.gov This allows for real-time monitoring of the hydrolysis reaction. For example, the hydrolysis of dansyl-peptide substrates by leucine (B10760876) aminopeptidase (B13392206) has been investigated by monitoring the fluorescence changes that arise from the differing quantum yields of the substrate and the product. nih.gov The use of a ¹³C₂-labeled dansyl group would not affect the fluorescence properties but would enable parallel quantification of substrate depletion and product formation by mass spectrometry, offering a complementary analytical approach to fluorescence spectroscopy for detailed kinetic studies.

Studies on Receptor-Ligand Binding Affinity via Labeled Ligands in Model Systems

The principle of using environmentally sensitive fluorescent probes extends to the study of receptor-ligand interactions. A ligand can be chemically modified with a dansyl group to create a fluorescent probe. The binding of this labeled ligand to its receptor often places the dansyl moiety into a more hydrophobic, protected environment, leading to an increase in fluorescence quantum yield and a blue-shift in the emission maximum. researchgate.net

This phenomenon can be exploited to determine key binding parameters in model systems. By titrating a receptor solution with the dansyl-labeled ligand and monitoring the change in fluorescence, one can determine the binding affinity (dissociation constant, Kd) and the stoichiometry of the interaction. This approach has been used to study the binding of dansyl-calmodulin to target proteins. researchgate.net While radioligand binding remains a gold standard for quantifying receptor expression, fluorescence-based assays with labeled ligands provide a non-radioactive method for characterizing the binding event itself. nih.gov In a similar model system, a dansyl-based Schiff base ligand was used to study binding to CuO nanoparticles, where fluorescence quenching was used to determine a binding constant (KB) and the number of binding sites. mdpi.com

Development of Fluorescent Probes for Cellular Imaging Research (Focus on Probe Design and In Vitro Applications)

The dansyl group serves as a versatile fluorophore in the design of fluorescent probes for detecting specific ions and molecules for research applications, including cellular imaging. rsc.orgnih.gov The general design of these probes involves covalently linking the dansyl fluorophore to a specific recognition moiety (a receptor) that selectively binds to the target analyte.

The binding event triggers a conformational or electronic change in the probe that modulates the fluorescence of the dansyl group, often through mechanisms like Photoinduced Electron Transfer (PET). This results in a "turn-on" or "turn-off" fluorescent response. rsc.org The design focuses on achieving high selectivity and sensitivity for the target analyte over other potentially interfering species. rsc.orgnih.gov Before application in living cells, these probes are characterized in vitro to determine their detection limit, binding constant, and response to pH and competing ions. nih.govresearchgate.net Successful probes demonstrate good water solubility, cell permeability, and low cytotoxicity to be effective in bioimaging. rsc.orgnih.gov

Table 3: Examples of Dansyl-Based Fluorescent Probes for In Vitro and Cellular Research This table is interactive and can be sorted by clicking on the column headers.

| Probe Name/Description | Recognition Moiety | Target Analyte | Detection Mechanism | Application Focus | Reference(s) |

|---|---|---|---|---|---|

| Dansyl-Glu-Pro-Gly-Cys (Probe L) | Tetrapeptide | Cadmium ions (Cd²⁺) | "Turn-on" fluorescence upon 2:1 binding. | Detection of Cd²⁺ in buffer solutions and bioimaging in live HeLa cells. | nih.gov |

| DN-C | Cysteine-reactive group | Cysteine (Cys) | "Turn-on" fluorescence via a d-PeT switching mechanism. | Selective detection of cysteine with a ~28-fold fluorescence enhancement; cellular imaging. | rsc.org |

| Sulfonamide-based probe | Sulfonamide derivative | Copper ions (Cu²⁺) | Fluorescence quenching. | Selective and sensitive detection of Cu²⁺ in aqueous solution and for monitoring Cu²⁺ levels in living cells. | rsc.org |

Methodological Approaches for Analyzing Post-Translational Modifications (PTMs) with Dansyl Chloride-¹³C₂

The application of Dansyl chloride-¹³C₂ in the quantitative analysis of post-translational modifications (PTMs) is a specialized area within proteomics. The reagent's primary reactivity is toward primary and secondary amines, as well as phenolic hydroxyl groups. This specificity dictates which PTMs can be directly or indirectly targeted for isotopic labeling and subsequent quantification by mass spectrometry (MS). Methodological approaches have been developed for specific PTMs where a reactive handle, compatible with dansylation, is either naturally present or can be chemically introduced.

The core principle of these methods involves differential labeling. A control or baseline sample is labeled with the light isotope version (¹²C-Dansyl chloride), while the experimental or treated sample is labeled with the heavy isotope version (Dansyl chloride-¹³C₂). The samples are then mixed, digested (if labeling is done at the protein level), and analyzed by LC-MS/MS. The relative quantification of a modified peptide is determined by comparing the signal intensities of the heavy and light isotopic pairs in the mass spectrum.

Below are detailed methodological approaches for specific PTMs where Dansyl chloride-¹³C₂ can be applied.

Analysis of Protein Carbonylation

Protein carbonylation is a type of irreversible oxidative damage that introduces carbonyl groups (aldehydes and ketones) onto the side chains of specific amino acid residues, primarily proline, arginine, lysine, and threonine. A methodological approach using a dansyl derivative, dansylhydrazide, allows for the selective labeling and identification of these carbonylation sites. nih.gov For quantitative studies, an isotopic version of dansylhydrazide could be synthesized and used in a similar workflow.

The general workflow for quantitative analysis of protein carbonylation using an isotopic dansylhydrazide approach would be as follows:

Sample Preparation: Two protein samples (e.g., control vs. oxidatively stressed) are prepared.

Derivatization: Carbonyl groups in each protein sample are reacted with either light (¹²C) or heavy (¹³C₂) dansylhydrazide. The hydrazine (B178648) group of the reagent specifically reacts with the carbonyl group on the modified amino acid side chain to form a stable hydrazone.

Sample Pooling and Proteolysis: The light- and heavy-labeled samples are combined in a 1:1 ratio. The mixed protein sample is then subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer detects pairs of peptides with a specific mass difference corresponding to the isotopic labels.

Data Analysis: The relative abundance of the carbonylated peptide in the two original samples is determined by the ratio of the peak intensities of the ¹³C-labeled peptide to the ¹²C-labeled peptide. nih.gov MS/MS fragmentation is used to identify the peptide sequence and pinpoint the exact site of carbonylation. nih.gov

Interactive Table 1: Overview of Isotopic Dansylhydrazide Labeling for Carbonylation Analysis

| Step | Description | Key Parameters | Expected Outcome |

| 1. Labeling | Reaction of protein carbonyls with ¹²C- or ¹³C₂-dansylhydrazide. | pH, temperature, reaction time. | Covalent labeling of carbonylated residues. |

| 2. Mixing | Combining light- and heavy-labeled samples. | Precise 1:1 ratio. | A single sample for comparative analysis. |

| 3. Digestion | Enzymatic cleavage of proteins into peptides. | Trypsin is commonly used. | A complex mixture of labeled and unlabeled peptides. |

| 4. MS Analysis | Detection of isotopic peptide pairs. | High-resolution mass spectrometer. | Mass spectra showing paired peaks for carbonylated peptides. |

| 5. Quantification | Calculation of peak intensity ratios. | Software for isotopic analysis. | Relative quantification of carbonylation levels between samples. |

Analysis of Tyrosine Nitration